

Application Notes and Protocols: 4-Methyl-3-sulfamoylbenzoic Acid in Drug Development

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Compound of Interest

Compound Name: 4-Methyl-3-sulfamoylbenzoic acid

Cat. No.: B1361579

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-sulfamoylbenzoic acid, a versatile sulfonamide derivative, serves as a valuable scaffold in medicinal chemistry. Its structural features allow for the design and synthesis of potent and selective modulators of various biological targets. This document provides an overview of its applications in drug development, focusing on its role as a precursor for carbonic anhydrase inhibitors, ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) inhibitors, and lysophosphatidic acid (LPA) receptor agonists. Detailed protocols for synthesis and relevant biological assays are provided to facilitate further research and development.

Physicochemical Properties

Property	Value	Reference
CAS Number	20532-05-2	[1]
Molecular Formula	C ₈ H ₉ NO ₄ S	[1]
Molecular Weight	215.23 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	267-269 °C	
pKa (Predicted)	3.84 ± 0.10	

Applications in Drug Development

The **4-methyl-3-sulfamoylbenzoic acid** scaffold has been successfully employed to develop inhibitors and agonists for several important drug targets.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.^[2] Derivatives of **4-methyl-3-sulfamoylbenzoic acid** can be synthesized to target various CA isoforms, which are implicated in diseases such as glaucoma, epilepsy, and cancer.^{[2][3]} The primary sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Sulfamoylbenzoic Acid Derivatives

Compound	Target Isoform	Inhibition Constant (K _i)	Reference
Benzamide-4-sulfonamide Derivatives	hCA I	5.3–334 nM	^[4]
Benzamide-4-sulfonamide Derivatives	hCA II	Low nanomolar to subnanomolar	^[4]
Benzamide-4-sulfonamide Derivatives	hCA VII	Low nanomolar to subnanomolar	^[4]
Benzamide-4-sulfonamide Derivatives	hCA IX	Low nanomolar to subnanomolar	^[4]
Pyridine-3-sulfonamide Derivatives	hCA I, II, IX, XII	Varied (low nanomolar to micromolar)	^[5]
Hydrazide-sulfonamide Hybrids	hCA II, IX, XII	Varied (selective inhibition observed)	^[6]

NTPDase Inhibition

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are involved in regulating purinergic signaling by hydrolyzing extracellular ATP and ADP.^[7] Inhibition of NTPDases is a therapeutic strategy for conditions like thrombosis, inflammation, and cancer.^{[8][9]}

Sulfamoylbenzoic acid derivatives have been identified as potent and selective inhibitors of various h-NTPDase isoforms.^[8]

Quantitative Data: Inhibition of h-NTPDase Isoforms by Sulfamoyl-benzamide Derivatives

Compound	Target Isoform	IC ₅₀ (μM)	Reference
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)	h-NTPDase1	2.88 ± 0.13	[8][9]
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f)	h-NTPDase2	0.27 ± 0.08	[8][9]
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j)	h-NTPDase2	0.29 ± 0.07	[8][9]
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d)	h-NTPDase2	0.13 ± 0.01	[8][9]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)	h-NTPDase3	0.72 ± 0.11	[8]
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)	h-NTPDase8	0.28 ± 0.07	[8]

LPA Receptor Agonism

Lysophosphatidic acid (LPA) receptors are G protein-coupled receptors (GPCRs) that mediate a variety of cellular processes, including cell survival and proliferation.[10][11] The LPA₂ receptor, in particular, is a target for developing anti-apoptotic and radioprotective agents.[10]

Sulfamoyl benzoic acid analogues have been designed as specific and potent agonists of the LPA₂ receptor.[10][12]

Quantitative Data: Agonist Activity of Sulfamoyl Benzoic Acid Analogues at the LPA₂ Receptor

Compound	Target Receptor	EC ₅₀ (nM)	Reference
5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid (11d)	LPA ₂	0.00506 ± 0.00373	[10][12]
Fluoro-substituted analogue (11c)	LPA ₂	0.15 ± 0.02	[12]
Bromo-substituted analogue (8c)	LPA ₂	60.90 ± 9.39	[12]

Diuretic Activity

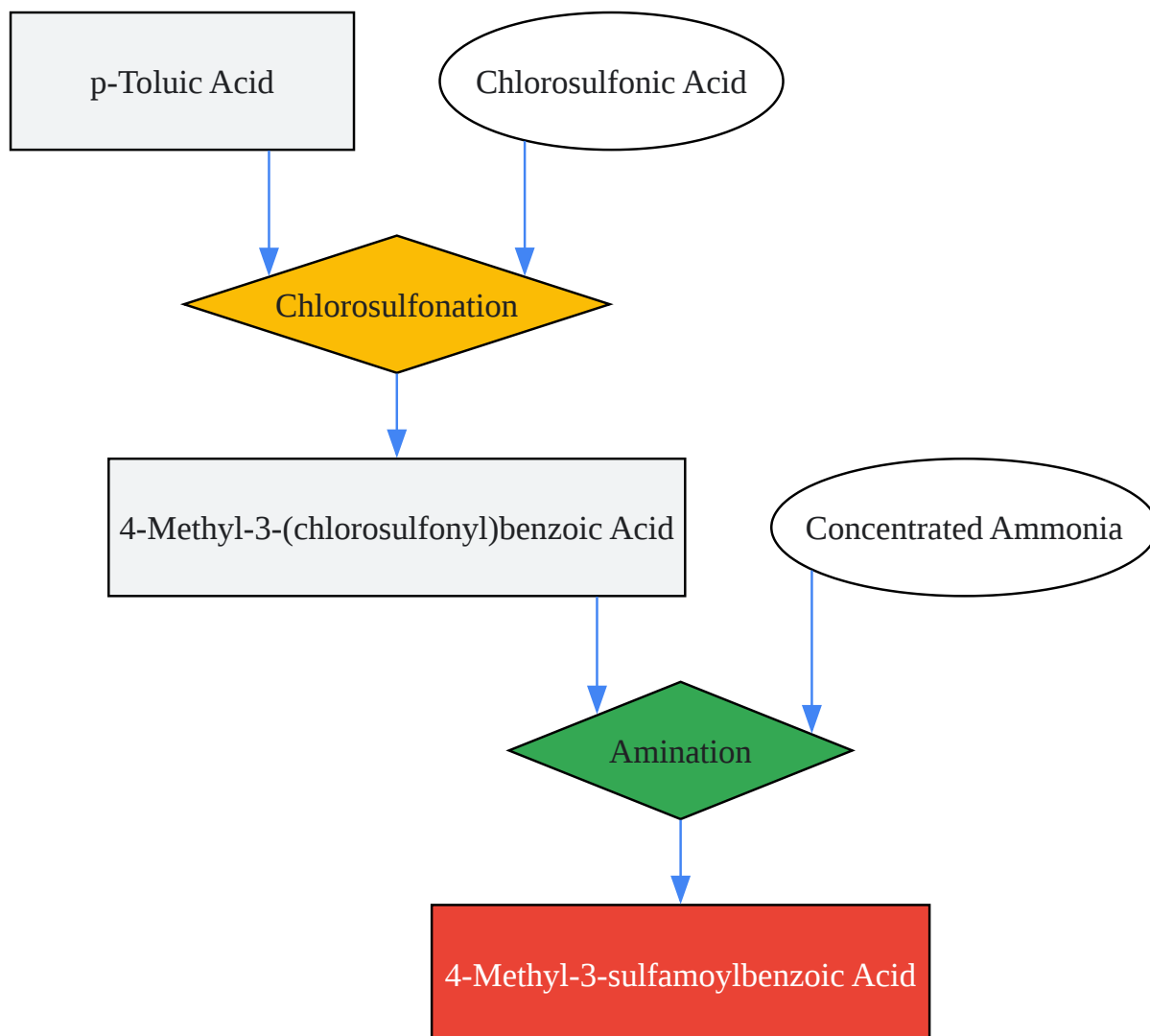
Sulfamoylbenzoic acid derivatives are structurally related to loop diuretics like furosemide and can exhibit potent diuretic effects.[13] They act by inhibiting the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the thick ascending limb of the loop of Henle.[13] While some applications aim to minimize this effect, it remains a key therapeutic area for this class of compounds.[14]

Experimental Protocols

Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid

This protocol describes a general method for the synthesis of **4-methyl-3-sulfamoylbenzoic acid** starting from p-toluic acid.

Workflow for the Synthesis of **4-Methyl-3-sulfamoylbenzoic Acid**



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Caption: Synthesis of **4-Methyl-3-sulfamoylbenzoic Acid**.

Materials:

- p-Toluic acid
- Chlorosulfonic acid
- Concentrated ammonia water

- Hydrochloric acid (HCl)
- Ice
- Anhydrous dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 4-Dimethylaminopyridine (DMAP)
- Desired amine

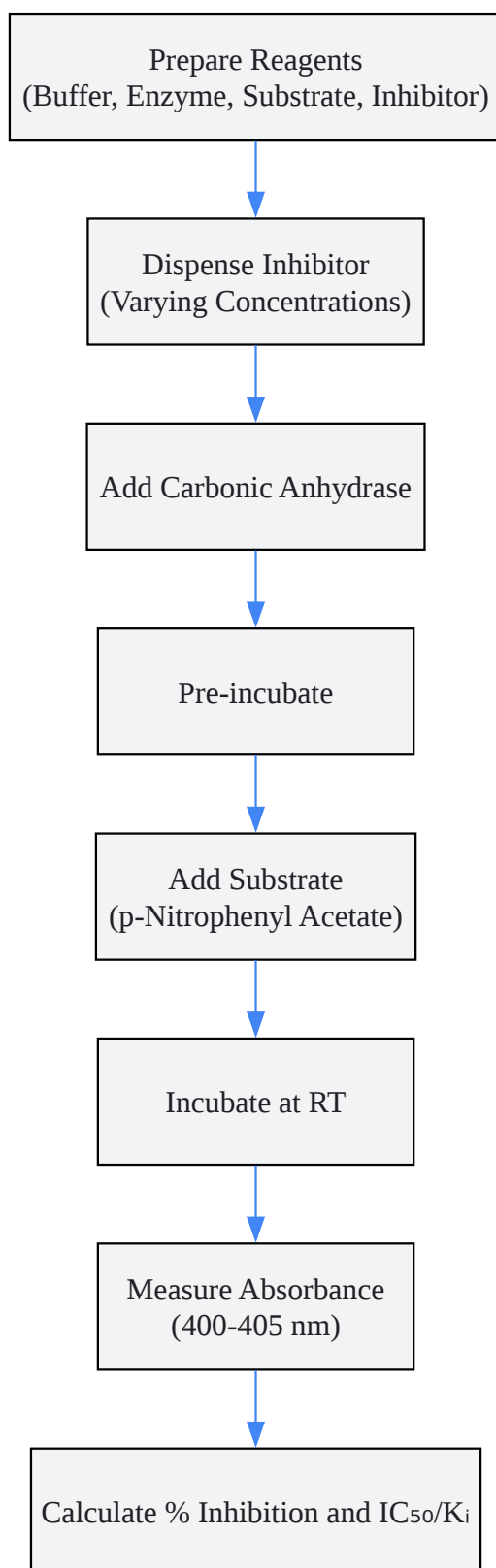
Procedure:

- Chlorosulfonation: a. In a suitable reactor, carefully add chlorosulfonic acid. b. While stirring, gradually add p-toluic acid, maintaining the temperature below 40°C. c. After the addition is complete, slowly heat the mixture to 130°C and maintain this temperature for several hours. d. Cool the reaction mixture to room temperature and pour it onto a mixture of ice and water to precipitate the product, 4-methyl-3-(chlorosulfonyl)benzoic acid. e. Filter the crude product and wash it with cold water.
- Amination: a. Suspend the dried 4-methyl-3-(chlorosulfonyl)benzoic acid in a reactor containing concentrated ammonia water at a temperature below 30°C. b. Stir the mixture for several hours at 30°C. c. Acidify the reaction mixture with hydrochloric acid to a pH of 2 to precipitate the final product, **4-methyl-3-sulfamoylbenzoic acid**. d. Filter the white solid, wash with cold water, and dry.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is based on the esterase activity of carbonic anhydrase.[15]

Workflow for Carbonic Anhydrase Inhibition Assay



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Caption: Carbonic Anhydrase Inhibition Assay Workflow.

Materials:

- Purified human carbonic anhydrase isoforms (e.g., hCA II, IX)
- Assay Buffer (e.g., Tris-HCl, pH 7.4)
- p-Nitrophenyl acetate (substrate)
- Test compounds (derivatives of **4-methyl-3-sulfamoylbenzoic acid**) dissolved in DMSO
- Acetazolamide (standard inhibitor)
- 96-well microplate
- Spectrophotometer

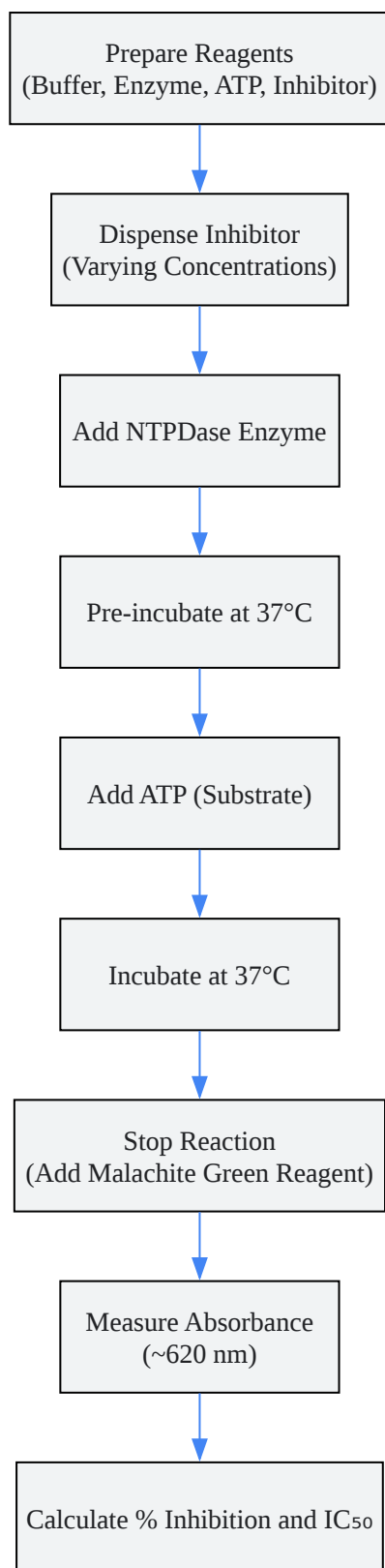
Procedure:

- Prepare serial dilutions of the test compounds and acetazolamide in the assay buffer.
- To the wells of a 96-well plate, add 20 μ L of the diluted compounds or standard. For the control, add 20 μ L of assay buffer with DMSO.
- Add 140 μ L of assay buffer to all wells.
- Add 20 μ L of the carbonic anhydrase enzyme solution to each well.
- Pre-incubate the plate at room temperature for 10 minutes.
- Initiate the reaction by adding 20 μ L of the p-nitrophenyl acetate solution to each well.
- Immediately measure the absorbance at 400-405 nm at regular intervals for 10-20 minutes.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the IC_{50} or K_i value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate released from the enzymatic hydrolysis of ATP.^[7]^[8]

Workflow for NTPDase Inhibition Assay



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Caption: NTPDase Inhibition Assay Workflow.

Materials:

- Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, or 8)
- Test compounds dissolved in DMSO
- ATP (substrate)
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂[\[8\]](#)
- Malachite Green Reagent
- 96-well microplate
- Spectrophotometer

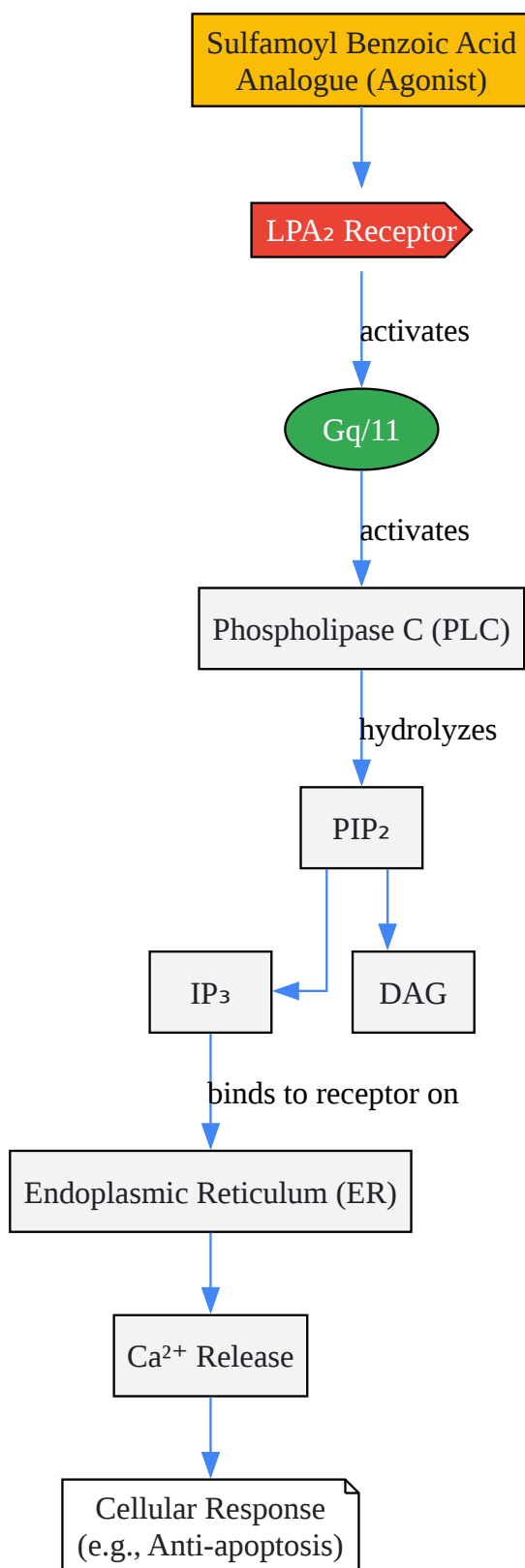
Procedure:

- Add 2.5 µL of the test compound at various concentrations to the wells of a 96-well plate. For the control, add 2.5 µL of DMSO.[\[7\]](#)
- Add 22.5 µL of the NTPDase enzyme solution (diluted in assay buffer) to each well.[\[7\]](#)
- Pre-incubate the plate at 37°C for 15 minutes.[\[7\]](#)
- Initiate the enzymatic reaction by adding 25 µL of ATP solution to each well.[\[7\]](#)
- Incubate the reaction mixture at 37°C for 30-60 minutes.[\[7\]](#)
- Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.
- Incubate at room temperature for 15-20 minutes to allow for color development.
- Measure the absorbance at approximately 620 nm.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[\[7\]](#)

LPA Receptor Activation Assay (Calcium Mobilization)

This assay measures the activation of LPA receptors by quantifying the transient increase in intracellular calcium.[\[10\]](#)

Signaling Pathway for LPA₂ Receptor Activation



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Caption: LPA₂ Receptor Signaling Pathway.

Materials:

- Cells expressing the human LPA₂ receptor (e.g., recombinant cell line)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
- Test compounds (sulfamoyl benzoic acid analogues)
- LPA (standard agonist)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
- 96-well black, clear-bottom microplate
- Fluorescence plate reader with injection capabilities

Procedure:

- Seed the LPA₂ receptor-expressing cells in a 96-well plate and grow to confluence.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
- Wash the cells with assay buffer to remove excess dye.
- Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.
- Inject the test compounds or LPA at various concentrations into the wells.
- Continuously measure the fluorescence intensity for a set period to capture the transient calcium flux.
- Calculate the peak fluorescence response for each concentration.
- Determine the EC₅₀ value by plotting the fluorescence response against the logarithm of the agonist concentration.

Conclusion

4-Methyl-3-sulfamoylbenzoic acid is a privileged scaffold in drug discovery, providing a foundation for the development of modulators for a range of important biological targets. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for generating compound libraries for high-throughput screening. The protocols and data presented herein offer a comprehensive resource for researchers engaged in the exploration and optimization of **4-methyl-3-sulfamoylbenzoic acid** derivatives for various therapeutic applications.

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